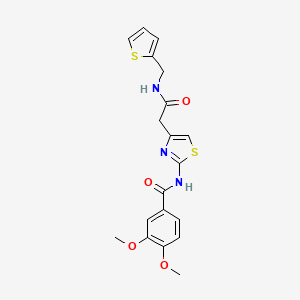
3,4-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. The presence of functional groups such as methoxy and thiophenyl enhances its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4S2, with a molecular weight of 417.5 g/mol. Its structure is characterized by a thiazole ring, a benzamide moiety, and various substituents that contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have shown that the thiazole and thiophene rings play crucial roles in binding to these targets, which include enzymes and receptors involved in various physiological processes. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
- Enzyme Inhibition : Similar compounds have demonstrated significant AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- In Vitro Studies : In vitro assays have indicated that derivatives of thiazole exhibit varying degrees of enzyme inhibition, with some showing IC50 values as low as 2.7 µM against AChE . This suggests a strong potential for developing new therapeutic agents targeting cognitive decline.
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between these compounds and target proteins, revealing insights into their mechanism of action and stability within biological systems .
- Synthesis and Evaluation : The synthesis of this compound involves multiple steps requiring optimization for yield and purity. Various synthetic pathways have been employed to create analogs that may exhibit enhanced efficacy or reduced toxicity .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-25-15-6-5-12(8-16(15)26-2)18(24)22-19-21-13(11-28-19)9-17(23)20-10-14-4-3-7-27-14/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHMJHCIYZOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














